molecular formula C22H21BrN6OS B6515070 N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide CAS No. 931363-33-6

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

Cat. No. B6515070
CAS RN: 931363-33-6
M. Wt: 497.4 g/mol
InChI Key: XEIKTNCRVOLULA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a triazole, a thiadiazole, and an amide group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromophenyl group could participate in further coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Neurotoxicity and Behavioral Effects

The newly synthesized pyrazoline derivative B4 has been investigated for its neurotoxic potential. Researchers studied its impact on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins (Oncorhynchus mykiss). AchE plays a crucial role in nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. B4’s effects on AchE and its association with behavioral parameters are essential for understanding its neurotoxicity .

Porous Aromatic Frameworks (PAFs) and Adsorption Membranes

The compound can serve as a building block for synthesizing porous aromatic frameworks (PAFs). These materials exhibit high surface areas and tunable pore sizes, making them suitable for adsorption applications. Specifically, B4 could contribute to the development of adsorption membranes for treating organic pollutants .

Organic Light Emitting Diodes (OLEDs)

B4 finds relevance in the fabrication of organic light-emitting diodes (OLEDs). By incorporating it into pyridine-based structures, researchers have achieved high-efficiency OLEDs. These devices have applications in displays, lighting, and optoelectronics .

Inflammatory Disease Regulation

Docking studies have highlighted B4’s potential for regulating inflammatory diseases. Its molecular interactions suggest efficacy in modulating inflammation-related pathways. Further research could explore its therapeutic applications in conditions such as arthritis, autoimmune disorders, and chronic inflammation .

Antimicrobial Agents Against Gram-Positive Pathogens

In silico analysis and experimental assays revealed B4’s antimicrobial activity. Specifically, it shows promise against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium. This finding positions B4 as a candidate for novel antimicrobial agents .

Antioxidant and Antitumor Properties

While B4’s antioxidant potential requires further investigation, its structural features suggest possible radical scavenging activity. Additionally, the broader class of pyrazolines has demonstrated antitumor effects. Researchers continue to explore B4’s role in oxidative stress management and cancer therapy .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its potential uses. This might include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6OS/c1-13-18(26-28-29(13)17-11-9-16(23)10-12-17)19-24-21(31-27-19)25-20(30)14-5-7-15(8-6-14)22(2,3)4/h5-12H,1-4H3,(H,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKTNCRVOLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

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